molecular formula C33H32N2O5 B612892 Z-D-Gln(Mtt)-OH CAS No. 200716-85-4

Z-D-Gln(Mtt)-OH

Cat. No.: B612892
CAS No.: 200716-85-4
M. Wt: 536.64
InChI Key: FPSOCLFFNPGXTD-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Gln(Mtt)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. The compound is a derivative of glutamine and is used as a building block for the synthesis of peptides and proteins.

Mechanism of Action

Z-D-Gln(Mtt)-OH acts as a protecting group for the glutamine residue in peptides and proteins. The compound is added to the N-terminal of the glutamine residue and protects it from unwanted reactions during the peptide synthesis process. The protecting group is then removed using a deprotection reagent, such as trifluoroacetic acid, to reveal the glutamine residue.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. The compound is used solely as a building block for the synthesis of peptides and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Z-D-Gln(Mtt)-OH in lab experiments is its ability to protect the glutamine residue during peptide synthesis. This allows for the synthesis of peptides that contain cysteine residues, which are difficult to synthesize using other methods. However, the use of this compound can also add an additional step to the peptide synthesis process, which can increase the overall cost and time required for the experiment.

Future Directions

There are several future directions for the use of Z-D-Gln(Mtt)-OH in scientific research. One area of interest is the development of new deprotection reagents that can be used to remove the protecting group more efficiently. Another area of interest is the synthesis of peptides and proteins that contain multiple cysteine residues, which can be challenging using current methods. Additionally, the use of this compound in the development of new drugs and therapeutic agents is an area of active research.

Synthesis Methods

Z-D-Gln(Mtt)-OH can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-Boc-D-glutamine with methylthiomethyl chloride to form N-Boc-D-glutamine methylthiomethyl ether. This compound is then deprotected using trifluoroacetic acid to form this compound.

Scientific Research Applications

Z-D-Gln(Mtt)-OH has been used extensively in scientific research as a building block for the synthesis of peptides and proteins. The compound is particularly useful in the synthesis of peptides that contain cysteine residues. These peptides can be used in a variety of applications, including drug development, protein engineering, and structural biology.

Properties

IUPAC Name

(2R)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSOCLFFNPGXTD-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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